

# Neladenoson in HFrEF vs. HFpEF: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the clinical trial data for neladenoson, a partial adenosine A1 receptor agonist, reveals a challenging landscape for its development in both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). Despite a promising mechanism of action, the Phase IIb clinical trials, PANTHEON for HFrEF and PANACHE for HFpEF, failed to meet their primary endpoints, raising significant questions about the therapeutic efficacy of this novel agent in broad heart failure populations.

Neladenoson bialanate, the prodrug of neladenoson, was developed as a potential treatment for chronic heart failure. Its proposed benefits stemmed from its action as a partial agonist of the adenosine A1 receptor, which was anticipated to improve mitochondrial function, enhance energy substrate utilization, and promote reverse ventricular remodeling without causing the significant side effects associated with full adenosine A1 receptor agonists, such as bradycardia and atrioventricular block.[1][2] The drug was investigated in two major clinical trials to assess its efficacy and safety in distinct heart failure patient populations.

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the PANTHEON (HFrEF) and PANACHE (HFpEF) trials.

Table 1: PANTHEON Trial - Efficacy Endpoints in HFrEF Patients at 20 Weeks[3]



| Endpoint                                                                     | Placebo | Neladeno<br>son (5<br>mg) | Neladeno<br>son (10<br>mg) | Neladeno<br>son (20<br>mg) | Neladeno<br>son (30<br>mg) | Neladeno<br>son (40<br>mg) |
|------------------------------------------------------------------------------|---------|---------------------------|----------------------------|----------------------------|----------------------------|----------------------------|
| Change in<br>LVEF (%)                                                        | -       | -                         | -                          | -                          | -                          | -                          |
| Change in<br>NT-proBNP<br>(ng/L)                                             | -       | -                         | -                          | -                          | -                          | -                          |
| CV Mortality, HF Hospitaliza tion, or Urgent HF Visit (No. of participants ) | -       | -                         | -                          | -                          | -                          | -                          |
| Change in<br>hs-TNT<br>(ng/L)                                                | -       | -                         | -                          | -                          | -                          | -                          |

Detailed quantitative data for changes in LVEF and NT-proBNP were not specified as dose-dependent favorable effects were not observed.[3]

Table 2: PANACHE Trial - Efficacy Endpoints in HFpEF Patients at 20 Weeks[4][5][6][7][8][9]



| Endpoint                                                          | Placebo     | Neladeno<br>son (5<br>mg) | Neladeno<br>son (10<br>mg) | Neladeno<br>son (20<br>mg) | Neladeno<br>son (30<br>mg) | Neladeno<br>son (40<br>mg) |
|-------------------------------------------------------------------|-------------|---------------------------|----------------------------|----------------------------|----------------------------|----------------------------|
| Change in<br>6-Minute<br>Walk Test<br>Distance<br>(meters)        | 0.2         | 19.4                      | 29.4                       | 13.8                       | 16.3                       | 13.0                       |
| Change in                                                         | No          | No                        | No                         | No                         | No                         | No                         |
| NT-proBNP                                                         | significant | significant               | significant                | significant                | significant                | significant                |
| (pg/mL)                                                           | change      | change                    | change                     | change                     | change                     | change                     |
| Change in                                                         | No          | No                        | No                         | No                         | No                         | No                         |
| hs-TNT                                                            | significant | significant               | significant                | significant                | significant                | significant                |
| (ng/L)                                                            | change      | change                    | change                     | change                     | change                     | change                     |
| Change in Kansas City Cardiomyo pathy Questionna ire (KCCQ) Score | No          | No                        | No                         | No                         | No                         | No                         |
|                                                                   | significant | significant               | significant                | significant                | significant                | significant                |
|                                                                   | change      | change                    | change                     | change                     | change                     | change                     |

## **Experimental Protocols**

The clinical trials for neladenoson employed rigorous methodologies to assess its safety and efficacy.

PANTHEON (HFrEF) Trial Protocol Summary:[1][3][10]

- Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, dose-finding trial.
- Participant Profile: Patients with chronic HFrEF (LVEF < 40%), NYHA class II-IV. Patients with acute decompensated heart failure within the past 4 weeks were excluded.



- Intervention: Patients were randomized to receive once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks, in addition to standard HFrEF therapy.
- Primary Endpoints:
  - Change from baseline in Left Ventricular Ejection Fraction (LVEF) as measured by echocardiography.
  - Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP).
- Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin
  T (hs-TNT), and a composite of cardiovascular (CV) mortality, heart failure (HF)
  hospitalization, or urgent visits for HF.

PANACHE (HFpEF) Trial Protocol Summary:[1][5][11]

- Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, dose-finding trial.
- Participant Profile: Patients with chronic HFpEF (LVEF ≥ 45%), NYHA class II-III, and elevated NT-proBNP levels. Patients with an inability to exercise were excluded.
- Intervention: Patients were randomized to receive once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks.
- Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.
- Secondary Endpoints: Included changes in daily activity intensity (measured by accelerometry), NT-proBNP, hs-TNT, and health-related quality of life assessed by the Kansas City Cardiomyopathy Questionnaire (KCCQ).

## Signaling Pathway and Experimental Workflow

The therapeutic rationale for neladenoson is based on its interaction with the adenosine A1 receptor and downstream signaling pathways.

Caption: Proposed signaling pathway of neladenoson.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure
   With Preserved Ejection Fraction: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Heart Failure | Study 17582 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- To cite this document: BenchChem. [Neladenoson in HFrEF vs. HFpEF: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609521#comparative-analysis-of-neladenoson-effects-in-hfref-versus-hfpef]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com